molecular formula C15H12O5 B1211887 (-)-Glycinol CAS No. 69393-95-9

(-)-Glycinol

Cat. No. B1211887
CAS RN: 69393-95-9
M. Wt: 272.25 g/mol
InChI Key: QMXOFBXZEKTJIK-LSDHHAIUSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Osteogenic Differentiation and Age-Related Effects

  • Glycinol and Osteoporosis: Glycinol has shown potential in enhancing osteogenic differentiation in human bone marrow mesenchymal stem cells (BMSCs), especially from older individuals. It acts similarly to 17β-estradiol and could be a viable treatment or preventive measure for osteoporosis. Glycinol's effects are mediated through estrogen receptor signaling, suggesting its usefulness in age-related bone density issues (Strong et al., 2017).

Estrogenic Activity

  • Glycinol as a Phytoestrogen: Glycinol exhibits significant estrogenic activity, as evidenced by its effects on estrogen receptor signaling and the expression of estrogen-responsive genes. Its high affinity for both estrogen receptor alpha and beta implies glycinol's importance in the health effects of soy-based foods (Boue et al., 2009).

Antibacterial Properties

  • Glycinol as an Antibiotic: Glycinol, identified as a phytoalexin in soybean, demonstrates broad-spectrum antibiotic properties. It is effective against various bacteria and fungi, functioning as a static agent and potentially influencing plant-microbe interactions (Weinstein et al., 1981).

Interaction with Bacterial Membranes

  • Mechanism of Antibacterial Action: Glycinol's antimicrobial activity appears to involve interactions with bacterial membranes. It inhibits the incorporation of essential molecules into bacterial biopolymers and affects membrane-associated transport processes. This distinct action underscores its potential as a basis for developing new antibiotics (Weinstein & Albersheim, 1983).

Mechanism of Action

In pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose. It includes toxicity, flammability, reactivity, and environmental impact .

properties

IUPAC Name

(6aS,11aS)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-8-1-3-10-12(5-8)19-7-15(18)11-4-2-9(17)6-13(11)20-14(10)15/h1-6,14,16-18H,7H2/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXOFBXZEKTJIK-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]2([C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989207
Record name (-)-Glycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Glycinol

CAS RN

69393-95-9
Record name Glycinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69393-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9-Trihydroxypterocarpan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069393959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Glycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6A,9-TRIHYDROXYPTEROCARPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0O9HGR94O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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